molecular formula C17H13F3N4O B2373169 N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 343372-52-1

N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

Cat. No. B2373169
CAS RN: 343372-52-1
M. Wt: 346.313
InChI Key: APBQDWKUBBNJPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-trifluoromethyl amines and azoles are synthesized by introducing trifluoromethyl groups, a common strategy to improve the properties of biologically active compounds . The approach involves the N-trifluoromethylation of nitriles followed by a [3+2] cyclization .


Chemical Reactions Analysis

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The N-trifluoromethylation of nitriles is a key step in the synthesis of these compounds .

Scientific Research Applications

Antimicrobial Activity

N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide and its derivatives have been explored for their antimicrobial properties. For example, a study by Holla et al. (2005) synthesized substituted 1,2,3-triazoles from quinoxaline derivatives and screened them for antimicrobial activity (Holla et al., 2005).

Spectrophotometric and Fluorogenic Sensing

Yang et al. (2015) developed a chemosensor based on a quinoxaline derivative, which showed selectivity and sensitivity towards Al3+ and Cu2+ ions. This indicates potential applications in environmental monitoring and analytical chemistry (Yang et al., 2015).

Neuroprotective Properties

The neuroprotective effects of quinoxaline derivatives have been studied, as seen in research by Sheardown et al. (1990), where a quinoxaline derivative demonstrated protective effects against cerebral ischemia (Sheardown et al., 1990).

Cytotoxic Properties for Cancer Treatment

Korcz et al. (2018) investigated novel quinoline-3-carbaldehyde hydrazones with a triazole or benzotriazole moiety for their in vitro cytotoxicity against human tumor cell lines. This suggests potential applications in developing new anticancer drugs (Korcz et al., 2018).

COX-2 Inhibition and Anti-cancer Activity

Manohar et al. (2018) studied QuinolineAcetohydrazide derivatives as COX-2 inhibitors and anti-cancer agents, indicating the compound's potential in pharmacological applications (Manohar et al., 2018).

Conformational Characterization and Chemical Properties

Research by Munir et al. (2021) focused on the synthesis and structural interpretation of N-acylhydrazones, providing insights into the chemical and conformational properties of these quinoxaline derivatives (Munir et al., 2021).

Safety and Hazards

The safety and hazards associated with this specific compound are not known. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

N-trifluoromethyl azoles are valuable substructures to be considered in medicinal chemistry . The development of scalable methods to prepare these compounds is an important area of future research .

properties

IUPAC Name

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c1-24(23-16(25)11-7-3-2-4-8-11)15-14(17(18,19)20)21-12-9-5-6-10-13(12)22-15/h2-10H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBQDWKUBBNJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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